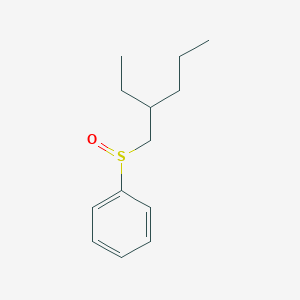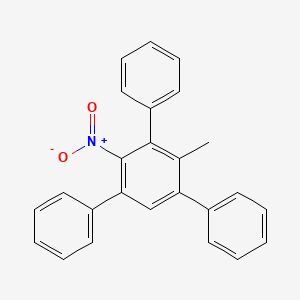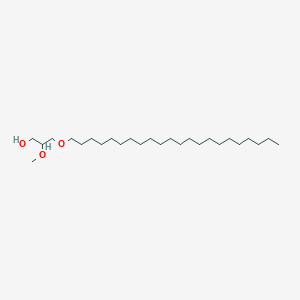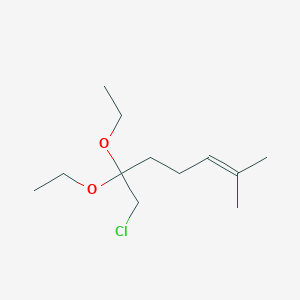
7-Chloro-6,6-diethoxy-2-methylhept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-6,6-diethoxy-2-methylhept-2-ene is an organic compound with the molecular formula C10H19ClO2 It is characterized by the presence of a chlorine atom, two ethoxy groups, and a double bond in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6,6-diethoxy-2-methylhept-2-ene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-chloro-2-methylhept-2-ene with ethanol in the presence of an acid catalyst to introduce the ethoxy groups. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-6,6-diethoxy-2-methylhept-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in saturated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of new compounds with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
7-Chloro-6,6-diethoxy-2-methylhept-2-ene has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Chloro-6,6-diethoxy-2-methylhept-2-ene involves its interaction with specific molecular targets. The chlorine atom and ethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The double bond in the structure also plays a crucial role in its chemical behavior.
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-6,6-dimethoxy-2-methylhept-2-ene: Similar structure but with methoxy groups instead of ethoxy groups.
7-Chloro-6,6-diethoxy-2-methylhex-2-ene: Similar structure but with a different carbon chain length.
Uniqueness
7-Chloro-6,6-diethoxy-2-methylhept-2-ene is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and potential applications. The combination of chlorine and ethoxy groups provides distinct chemical properties compared to similar compounds.
Propiedades
Número CAS |
87241-57-4 |
|---|---|
Fórmula molecular |
C12H23ClO2 |
Peso molecular |
234.76 g/mol |
Nombre IUPAC |
7-chloro-6,6-diethoxy-2-methylhept-2-ene |
InChI |
InChI=1S/C12H23ClO2/c1-5-14-12(10-13,15-6-2)9-7-8-11(3)4/h8H,5-7,9-10H2,1-4H3 |
Clave InChI |
IDSKSMGXCAZKAR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CCC=C(C)C)(CCl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


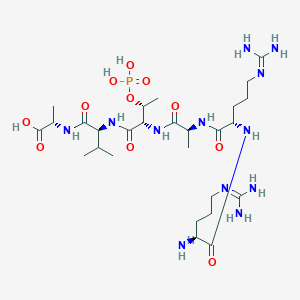
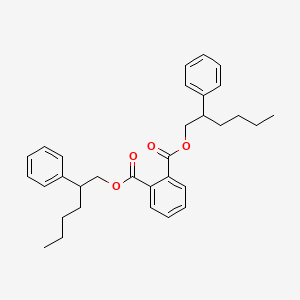
![(E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14418658.png)
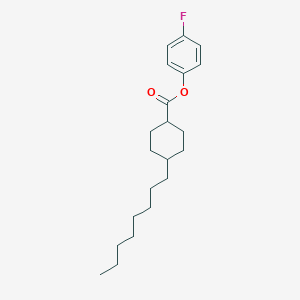

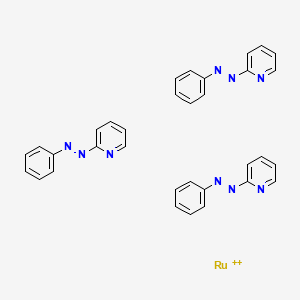
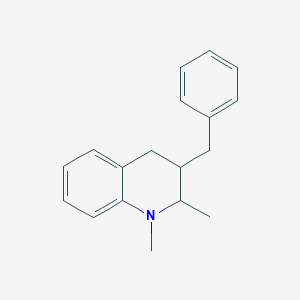
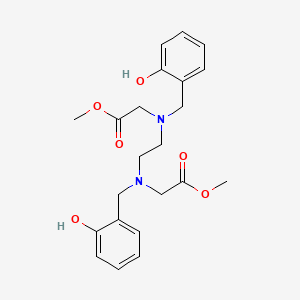
![5-Iodo-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14418693.png)
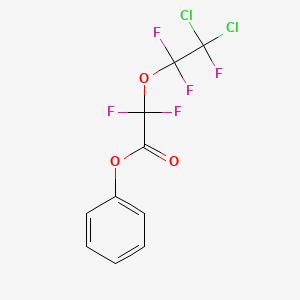
![(3S)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14418706.png)
